![molecular formula C14H14N4O2 B5704912 N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide](/img/structure/B5704912.png)
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide, also known as TFP, is a synthetic compound that has gained attention in scientific research due to its unique properties. TFP is a potent and selective inhibitor of the cGMP-dependent protein kinase (PKG), which plays a critical role in regulating various biological processes in the body.
作用机制
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide acts as a competitive inhibitor of PKG by binding to its catalytic domain and preventing the phosphorylation of its substrates. PKG is a critical signaling molecule that regulates various cellular functions by phosphorylating specific target proteins. N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide blocks the activity of PKG by preventing the binding of ATP to its catalytic site, thus inhibiting its kinase activity.
Biochemical and Physiological Effects:
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide has been shown to have various biochemical and physiological effects on different tissues and organs. In smooth muscle cells, N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide induces relaxation by inhibiting the phosphorylation of myosin light chain and reducing intracellular calcium levels. In platelets, N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide inhibits the activation of integrin receptors and reduces platelet aggregation. In pancreatic beta cells, N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide inhibits insulin secretion by blocking the activation of voltage-gated calcium channels. In neurons, N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide modulates synaptic transmission by inhibiting the phosphorylation of ion channels and receptors.
实验室实验的优点和局限性
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide has several advantages as a research tool, including its high potency and selectivity for PKG, its ability to penetrate cell membranes, and its stability in biological fluids. However, N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide also has some limitations, such as its potential off-target effects on other kinases, its short half-life in vivo, and its limited solubility in aqueous solutions.
未来方向
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide has the potential to be used in various future directions of scientific research. Some of these include investigating the role of PKG in cancer progression, exploring the therapeutic potential of PKG inhibition in cardiovascular diseases, and developing new PKG inhibitors with improved pharmacokinetic properties. N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide can also be used to study the effects of PKG inhibition on other biological processes, such as inflammation, immune response, and metabolism. Overall, N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide has opened up new avenues for scientific research and has the potential to lead to the development of novel therapeutics for various diseases.
合成方法
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide can be synthesized using a multi-step procedure that involves the reaction of 2-furancarboxylic acid with 3-amino-1,4,6-trimethylpyrazolo[3,4-b]pyridine, followed by the reaction with furan-2-carbonyl chloride. The final product is obtained after purification and isolation, and its purity and identity are confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide has been extensively studied in various fields of science, including pharmacology, physiology, and neuroscience. Its ability to selectively inhibit PKG has made it a valuable tool for investigating the role of this enzyme in different biological processes. N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide has been used to study the effects of PKG inhibition on smooth muscle relaxation, platelet aggregation, and vascular permeability. It has also been used to investigate the role of PKG in the regulation of insulin secretion, neuronal signaling, and cell proliferation.
属性
IUPAC Name |
N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-8-7-9(2)15-13-11(8)12(17-18(13)3)16-14(19)10-5-4-6-20-10/h4-7H,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQGYPDJPCEEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furancarboxamide, N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

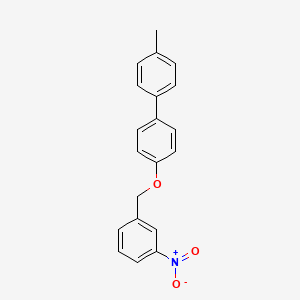
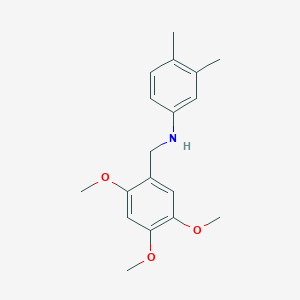


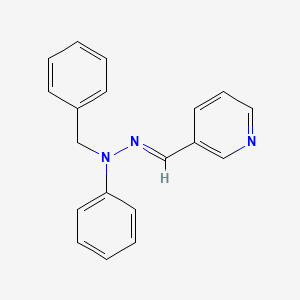

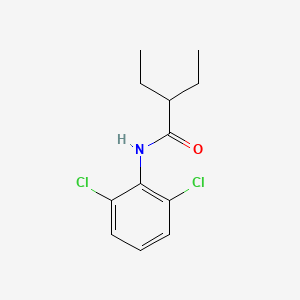
![N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide](/img/structure/B5704872.png)
![(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)
![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)
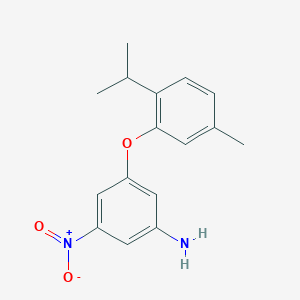


![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5704926.png)